molecular formula C8H5F3N2S B6353708 5-(Trifluoromethylthio)-1H-indazole CAS No. 105391-74-0

5-(Trifluoromethylthio)-1H-indazole

Cat. No.: B6353708
CAS No.: 105391-74-0
M. Wt: 218.20 g/mol
InChI Key: VNUGJAWDIDEKGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethylthio)-1H-indazole is a fluorinated indazole derivative characterized by a trifluoromethylthio (-SCF₃) substituent at the 5-position of the indazole scaffold.

Synthetic routes for this compound and its derivatives often involve substitution reactions at the 5-position of the indazole scaffold. For example, intermediates like 5-(bromomethyl)-1H-indazole (CAS 496842-04-7) serve as precursors for further functionalization . Derivatives such as methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate (CAS 932041-12-8) highlight the versatility of this scaffold in generating bioactive molecules, particularly as pharmaceutical intermediates .

Properties

IUPAC Name

5-(trifluoromethylsulfanyl)-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2S/c9-8(10,11)14-6-1-2-7-5(3-6)4-12-13-7/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUGJAWDIDEKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1SC(F)(F)F)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethylthio)-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted indazole derivatives .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethylthio)-1H-indazole involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to the modulation of various biological pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Table 1: Key Structural Analogs of 5-(Trifluoromethylthio)-1H-indazole

Compound Name Substituent Position(s) Key Functional Group Biological Activity/Application Reference
This compound 5-position -SCF₃ Under investigation for kinase inhibition
3-Amino-1-methyl-5-(trifluoromethyl)-1H-indazole 3-amino, 5-CF₃, 1-methyl -CF₃, -NH₂ Potential anticancer agent
6-(Trifluoromethyl)-1H-indazol-5-amine 5-amino, 6-CF₃ -CF₃, -NH₂ Unknown (structural analog)
5-Nitro-3-(3-(trifluoromethyl)phenyl)-1H-indazole 3-aryl, 5-nitro -NO₂, -CF₃ (on aryl) Synthetic intermediate
1H-Indazole derivatives (e.g., compound 120) 4- and 6-position substituents Varied (e.g., -OCH₃, -F) IDO1 inhibition (IC₅₀ = 5.3 µM)

Key Observations :

  • Substituent Position : The 5-position substituent in this compound distinguishes it from analogs like 6-(trifluoromethyl)-1H-indazol-5-amine, where the -CF₃ group is at the 6-position . Positional differences significantly impact steric and electronic interactions with biological targets.
  • In contrast, amino (-NH₂) or nitro (-NO₂) groups at the 5-position (e.g., in compound 120) may favor hydrogen bonding or electrostatic interactions with enzymes like IDO1 .

Key Observations :

  • Green Chemistry : Ammonium chloride (NH₄Cl)-catalyzed synthesis () offers eco-friendly advantages for indazole derivatives compared to traditional methods requiring harsh acids or metals .
  • Catalyst Efficiency : InCl₃ is used for S-alkylation in 4-phenyl-1,2,4-triazole derivatives (), but its applicability to this compound remains unexplored.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility Thermal Stability Reference
This compound ~235 ~3.5 Organic solvents (DMF, THF) Stable up to 180°C
2-Methyl-5-(trifluoromethyl)-1H-imidazole 166.11 ~2.8 Organic solvents Not specified
6-(Trifluoromethyl)-1H-indazol-5-amine 201.15 ~2.2 Limited aqueous solubility Stable at room temperature

Key Observations :

  • Lipophilicity : The -SCF₃ group in this compound confers higher LogP compared to -CF₃ or -NH₂ analogs, suggesting superior membrane permeability .
  • Thermal Stability : Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate (CAS 932041-12-8) demonstrates stability up to 181–182°C, making it suitable for high-temperature reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.